molecular formula C10H15Cl2N3O B14767913 1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride

1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride

Katalognummer: B14767913
Molekulargewicht: 264.15 g/mol
InChI-Schlüssel: VYBHGLPZOFHHMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride is a chemical compound that features a urea moiety substituted with a 3-aminopropyl group and a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride typically involves the reaction of 4-chlorophenyl isocyanate with 3-aminopropylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorophenyl isocyanate+3-aminopropylamine1-(3-Aminopropyl)-3-(4-chlorophenyl)urea\text{4-chlorophenyl isocyanate} + \text{3-aminopropylamine} \rightarrow \text{1-(3-Aminopropyl)-3-(4-chlorophenyl)urea} 4-chlorophenyl isocyanate+3-aminopropylamine→1-(3-Aminopropyl)-3-(4-chlorophenyl)urea

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while substitution reactions can produce various substituted urea compounds.

Wissenschaftliche Forschungsanwendungen

1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Aminopropyl)-3-phenylurea hydrochloride: Lacks the chloro substituent on the phenyl ring.

    1-(3-Aminopropyl)-3-(4-methylphenyl)urea hydrochloride: Contains a methyl group instead of a chloro group on the phenyl ring.

    1-(3-Aminopropyl)-3-(4-fluorophenyl)urea hydrochloride: Features a fluoro substituent on the phenyl ring.

Uniqueness

1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H15Cl2N3O

Molekulargewicht

264.15 g/mol

IUPAC-Name

1-(3-aminopropyl)-3-(4-chlorophenyl)urea;hydrochloride

InChI

InChI=1S/C10H14ClN3O.ClH/c11-8-2-4-9(5-3-8)14-10(15)13-7-1-6-12;/h2-5H,1,6-7,12H2,(H2,13,14,15);1H

InChI-Schlüssel

VYBHGLPZOFHHMS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)NCCCN)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.